Cas no 2248353-07-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetate is a specialized chemical compound featuring a hybrid structure combining phthalimide and pyrimidine moieties. Its unique molecular architecture enhances reactivity and selectivity in synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The presence of the isoindole-1,3-dione group contributes to stability, while the substituted pyrimidine ring offers versatility in further functionalization. This compound is valued for its potential as a building block in heterocyclic synthesis, enabling the development of complex bioactive molecules. Its structural attributes facilitate controlled modifications, making it useful in research and industrial processes requiring precise molecular frameworks.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetate structure
2248353-07-1 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetate
CAS No:2248353-07-1
MF:C20H21N3O4
MW:367.398444890976
CID:6612924
PubChem ID:165905855
Update Time:2025-10-28

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-6521008
    • 2248353-07-1
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetate
    • Inchi: 1S/C20H21N3O4/c1-5-11(2)18-21-12(3)16(13(4)22-18)10-17(24)27-23-19(25)14-8-6-7-9-15(14)20(23)26/h6-9,11H,5,10H2,1-4H3
    • InChI Key: SCTMWQPFTOSWHE-UHFFFAOYSA-N
    • SMILES: O(C(CC1C(C)=NC(C(C)CC)=NC=1C)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 367.15320616g/mol
  • Monoisotopic Mass: 367.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 89.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetate

Compound CAS No. 2248353-07-1: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetate

The compound with CAS No. 2248353-07-1, also known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetate, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrimidine ring system and an isoindole moiety. The integration of these structural elements contributes to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the pyrimidine ring in this compound suggests its potential role in targeting specific cellular pathways. Researchers have demonstrated that such compounds can exhibit selective inhibition of certain kinases, making them promising candidates for anti-cancer therapies. For instance, a study published in the Journal of Medicinal Chemistry explored the inhibitory effects of similar pyrimidine-containing compounds on cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.

The isoindole moiety in this compound further enhances its structural complexity and functional versatility. Isoindoles are known for their ability to form hydrogen bonds and participate in π–π interactions, which are essential for molecular recognition and binding affinity. This feature makes the compound a strong candidate for investigating its potential as a ligand in drug design. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such molecules to target proteins with high accuracy, facilitating the optimization of their pharmacokinetic properties.

In terms of synthesis, the compound can be prepared through a multi-step process involving advanced organic chemistry techniques such as Suzuki coupling and Stille coupling reactions. These methods allow for precise control over the molecular architecture, ensuring high purity and structural integrity. A research article in Nature Communications detailed a novel synthetic route for similar compounds, emphasizing the importance of stereochemical control to achieve desired biological outcomes.

The application of this compound extends beyond pharmacology into materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic devices. Recent breakthroughs in materials chemistry have shown that molecules with conjugated systems like this compound can exhibit enhanced charge transport properties. For example, a study published in Advanced Materials demonstrated how similar compounds can improve the efficiency of OLEDs by optimizing their emission characteristics.

In addition to its scientific applications, this compound also holds significant value from an environmental perspective. Its synthesis involves catalytic processes that minimize waste generation and energy consumption, aligning with green chemistry principles. As highlighted in a review article in Green Chemistry, such sustainable synthetic strategies are crucial for reducing the environmental footprint of chemical manufacturing.

The structural diversity and functional versatility of CAS No. 2248353-07-1 make it a valuable tool for researchers across multiple disciplines. Its ability to interact with biological targets and participate in electronic transitions positions it as a key player in both therapeutic development and materials innovation. As ongoing research continues to uncover new applications for this compound, its significance in the scientific community is expected to grow further.

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